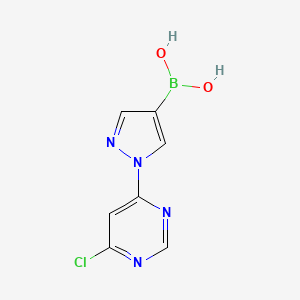

1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(6-chloropyrimidin-4-yl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClN4O2/c9-6-1-7(11-4-10-6)13-3-5(2-12-13)8(14)15/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINXKFQNFLSJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=CC(=NC=N2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674401 | |

| Record name | [1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-81-3 | |

| Record name | B-[1-(6-Chloro-4-pyrimidinyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(6-chloropyrimidin-4-yl)pyrazole-4-boronic acid: A Keystone Building Block in Modern Drug Discovery

Abstract: This guide provides an in-depth technical overview of 1-(6-chloropyrimidin-4-yl)pyrazole-4-boronic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. We will explore its fundamental physicochemical properties, outline plausible synthetic strategies, and detail its principal application in palladium-catalyzed cross-coupling reactions. Emphasis is placed on the strategic importance of the pyrazole and chloropyrimidine moieties in the design of targeted therapeutics. This document serves as a practical resource for scientists, offering field-proven insights into experimental protocols, handling procedures, and the rationale behind its use in the development of novel molecular entities.

Core Compound Identification and Significance

This compound is a bifunctional synthetic intermediate. Its structure uniquely combines a pyrazole ring, a well-established "privileged scaffold" in medicinal chemistry, with a reactive chloropyrimidine handle.[1][2] The boronic acid group at the 4-position of the pyrazole ring makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[3][4]

The definitive Chemical Abstracts Service (CAS) number for this compound is 1072945-81-3 .[5][6][7][8] Its strategic value lies in its ability to introduce the 1-(6-chloropyrimidin-4-yl)pyrazole moiety into target molecules, a common motif in the development of kinase inhibitors and other targeted therapies.[2] The chlorine atom on the pyrimidine ring provides a secondary reaction site for subsequent functionalization, such as nucleophilic aromatic substitution, allowing for the rapid generation of diverse chemical libraries.

Physicochemical Properties and Characterization

A summary of the key identifiers and computed properties for this compound is presented below. These data are essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1072945-81-3 | [5][6][8] |

| Molecular Formula | C₇H₆BClN₄O₂ | [7][8] |

| Molecular Weight | 224.41 g/mol | [5][7][8] |

| IUPAC Name | [1-(6-chloropyrimidin-4-yl)pyrazol-4-yl]boronic acid | [8] |

| Synonyms | 1-(6-chloro-4-pyrimidinyl)-1H-pyrazol-4-ylboronic acid | |

| Physical Form | Typically a white to off-white crystalline solid | [9] |

| SMILES | B(C1=CN(N=C1)C2=CC(=NC=N2)Cl)(O)O | [8] |

Synthesis and Purification Strategy

While multiple proprietary synthesis routes exist, a general and logical pathway to pyrazole-4-boronic acids involves a palladium-catalyzed borylation of a corresponding halo-pyrazole. The synthesis of the target compound can be logically divided into two key stages: 1) N-arylation of a protected 4-halopyrazole with 4,6-dichloropyrimidine, and 2) Miyaura borylation followed by deprotection.

A plausible synthetic workflow is outlined below. The choice of a Boc protecting group for the pyrazole nitrogen is strategic, as it can be removed under conditions that are typically compatible with the boronic acid moiety.[10]

Caption: Plausible synthetic workflow for the target compound.

Purification Insights: Boronic acids can be challenging to purify due to their propensity to form cyclic trimer anhydrides known as boroxines.[11] Standard purification is often achieved by recrystallization or silica gel chromatography. A common technique to break down boroxines and simplify purification is to perform an extractive workup with a pH swing or to slurry the crude material in a solvent like ether to precipitate the cleaner boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This powerful palladium-catalyzed reaction forges a new carbon-carbon bond between the pyrazole ring of our building block and an aryl or heteroaryl halide (or triflate) of a second molecule.[4][12]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction. The success of the reaction is validated by monitoring the consumption of the limiting reagent via TLC or LC-MS.

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

-

This compound (1.1 equivalents)

-

Aryl Bromide (Ar-Br) (1.0 equivalent, limiting reagent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[13] or a more advanced pre-catalyst for challenging substrates.[12]

-

Base: K₃PO₄ (2.0 equivalents)[14] or Na₂CO₃ (2.5 equivalents).[13]

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio).[13]

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 eq), this compound (1.1 eq), the chosen base (2.0-2.5 eq), and the palladium catalyst (0.05 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for 5-10 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[13][14] Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.

Strategic Role in Drug Discovery

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs for cancer, inflammation, and infectious diseases.[2] This is due to its ability to form key hydrogen bond interactions with protein targets and its favorable metabolic profile.

Our building block, this compound, provides a direct route to incorporate this valuable pharmacophore. The attached chloropyrimidine acts as a versatile anchor for further chemical elaboration.

Caption: Role as a versatile building block in drug discovery.

This two-stage functionalization strategy (Suzuki coupling followed by nucleophilic substitution) allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) around a core scaffold, accelerating the discovery of potent and selective drug candidates.[1][15]

Safety, Handling, and Storage

As with all organoboron compounds, proper handling of this compound is essential to ensure user safety and maintain the compound's integrity.[9]

Storage:

-

Condition: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16] Refrigeration (2-8 °C) under an inert atmosphere of nitrogen or argon is recommended for long-term storage.[5]

-

Hygroscopicity: Boronic acids can be hygroscopic, meaning they can absorb moisture from the air.[17] This can lead to caking and may affect reactivity. Proper sealing is crucial.

Handling:

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Containment: Handle in a chemical fume hood to avoid inhalation of dust.

-

Spills: Spills of loose powder can be very slippery.[17] Sweep or vacuum spills immediately and clean the area.

Chemical Stability and Decomposition:

-

Protodeboronation: This is a primary decomposition pathway where the C-B bond is cleaved by a proton source (like water or acid), replacing the boronic acid with a hydrogen atom. This process can be accelerated by heat or harsh pH conditions.[11]

-

Oxidation: The boronic acid moiety can be susceptible to oxidative degradation.[11]

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules can dehydrate to form a stable six-membered boroxine ring. While often reversible upon addition of water during reaction setup, this can complicate precise measurements by mass.[11]

Conclusion

This compound (CAS: 1072945-81-3) is a high-value, strategically designed building block for chemical synthesis and drug discovery. Its utility is centered on its role in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of complex molecules. The combination of a privileged pyrazole scaffold and a reactive chloropyrimidine handle provides researchers with a powerful tool for generating novel compounds with significant therapeutic potential. Adherence to proper synthesis, handling, and storage protocols is paramount to successfully leveraging the full capabilities of this important chemical intermediate.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1072945-81-3|(1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. 1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-ylboronic acid CAS#: 1072945-81-3 [m.chemicalbook.com]

- 8. B-(1-(6-Chloro-4-pyrimidinyl)-1H-pyrazol-4-yl)boronic acid | C7H6BClN4O2 | CID 46738749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. laballey.com [laballey.com]

- 17. borax.com [borax.com]

An In-Depth Technical Guide to 1-(6-chloropyrimidin-4-yl)pyrazole-4-boronic acid: Properties, Analysis, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-(6-chloropyrimidin-4-yl)pyrazole-4-boronic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document moves beyond a simple statement of molecular weight to explore the compound's physicochemical properties, the rationale for its utility, and the specific challenges associated with its analytical characterization. Detailed, field-proven protocols for identity and purity verification using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are provided. The guide emphasizes the causality behind experimental choices, offering a self-validating framework for its synthesis, handling, and application in modern synthetic chemistry, particularly in the construction of complex molecules for targeted therapies.

Core Compound Identification and Physicochemical Properties

This compound is a bifunctional organic compound that merges the structural motifs of a pyrazole, a chloropyrimidine, and a boronic acid. This combination makes it a valuable reagent in synthetic organic chemistry. The foundational physicochemical properties, starting with its molecular weight, are summarized below.

The molecular formula for this compound is C7H6BClN4O2.[1][2][3][4] Its molecular weight is calculated to be 224.41 g/mol .[2][3][5] This value is a cornerstone for all stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data.

| Property | Value | Source |

| IUPAC Name | [1-(6-chloropyrimidin-4-yl)pyrazol-4-yl]boronic acid | PubChem[2] |

| CAS Number | 1072945-81-3 | Sigma-Aldrich, PubChem[1][2] |

| Molecular Formula | C7H6BClN4O2 | PubChem[2] |

| Molecular Weight | 224.41 g/mol | PubChem[2] |

| Exact Mass | 224.0272333 Da | PubChem[2] |

| SMILES | B(C1=CN(N=C1)C2=CC(=NC=N2)Cl)(O)O | PubChem[2] |

| Physical Form | Solid | N/A |

| Storage | Inert atmosphere, 2-8°C | BLDpharm[3] |

The Scientific Rationale: A Privileged Scaffold for Modern Chemistry

The utility of this compound extends far beyond its basic properties. Its structure is deliberately designed to leverage two of the most powerful concepts in modern medicinal chemistry: privileged structures and cross-coupling reactions.

The Pyrazole Core: The pyrazole ring is recognized as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets with high affinity.[6][7] Pyrazole derivatives are integral to a wide spectrum of approved drugs and clinical candidates, demonstrating activities as anti-cancer, anti-inflammatory, and anti-viral agents.[7][8]

The Boronic Acid Handle: The boronic acid functional group is the cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[9] This palladium-catalyzed reaction enables the efficient and precise formation of carbon-carbon bonds, allowing chemists to link complex molecular fragments.[6] The boronic acid serves as a versatile "handle" for introducing the pyrazole-pyrimidine core into a larger molecular architecture. The compound is thus a key intermediate for synthesizing novel molecules, such as kinase inhibitors for targeted cancer therapy.[10][11]

Caption: Role in Suzuki-Miyaura cross-coupling.

Analytical Characterization: A Self-Validating Protocol

The analysis of boronic acids presents unique challenges. A common issue is their propensity to undergo dehydration in the gas phase of a mass spectrometer, leading to the formation of a cyclic trimer known as a boroxine.[12][13] This can complicate data interpretation. Therefore, a robust, self-validating analytical workflow is essential to confirm both the identity and purity of this compound.

Causality Behind the Method: The protocol below utilizes UPLC-MS, a high-throughput technique that minimizes the risk of thermal degradation.[13][14] The choice of a buffered mobile phase and optimized ionization source parameters (cone voltage) is critical to stabilize the analyte, ensuring the detection of the true molecular ion and preventing the formation of boroxine artifacts.[13]

Caption: Analytical workflow for identity and purity.

Protocol 3.1: Purity and Identity Verification via UPLC-MS

This protocol provides a standardized method for the analysis of this compound.

1. Instrumentation and Columns:

-

System: An Acquity UPLC system or equivalent, coupled with a single quadrupole or tandem mass spectrometer (e.g., Waters SQ Detector 2).[14]

-

Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.[14] The C18 stationary phase provides excellent reversed-phase retention for this type of heterocyclic compound.

2. Reagents and Mobile Phase:

-

Mobile Phase A: 10 mM Ammonium Acetate in Water. The buffer is crucial for maintaining pH consistency and improving peak shape.

-

Mobile Phase B: Acetonitrile.

-

Sample Diluent: Acetonitrile/Water (50:50 v/v).

3. UPLC Method:

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1 µL.

-

Gradient: 5% B to 95% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions. Total run time is ~2.5 minutes. This rapid gradient is ideal for high-throughput screening.[13]

4. Mass Spectrometry Method:

-

Ionization Mode: Electrospray Positive (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 25 V. Expert Insight: This is a critical parameter. A low-to-moderate cone voltage (~20-30 V) is typically optimal for maximizing the parent ion signal of boronic acids while minimizing in-source fragmentation and dehydration.[13]

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Scan Range: m/z 100-400.

5. Expected Results (Self-Validation):

-

Primary Ion: The primary validation point is the detection of the protonated molecular ion [M+H]+ at m/z 225.03 .

-

Isotopic Pattern: A key diagnostic feature is the isotopic signature of boron (²⁰% ¹⁰B, ⁸⁰% ¹¹B).[12] This will result in a characteristic [M+H]+ peak cluster that confirms the presence of boron.

-

Purity: The purity of the sample is determined by integrating the area of the main peak in the UV chromatogram (typically monitored at 254 nm) relative to any impurity peaks.

Synthesis Outline and Safe Handling

Synthesis: The preparation of pyrazole boronic acids typically involves the palladium-catalyzed borylation of a corresponding halo-pyrazole.[11][15] For this specific compound, a plausible route involves the reaction of a 1-(6-chloropyrimidin-4-yl)-4-halopyrazole with a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate).

Handling and Storage: Boronic acids can be sensitive to air and moisture, which can affect their reactivity and lead to degradation.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C).[3]

-

Handling: When weighing and handling the material, it is advisable to work quickly and in a low-humidity environment to minimize exposure to atmospheric moisture.

Conclusion

This compound, with a molecular weight of 224.41 g/mol , is a highly valuable and strategically designed chemical building block. Its true utility is understood through the lens of its constituent parts: a privileged pyrazole scaffold and a versatile boronic acid handle for Suzuki-Miyaura cross-coupling. The analytical challenges inherent to boronic acids can be overcome with robust UPLC-MS methods that are specifically optimized to prevent artifact formation. By employing the validated protocols and handling procedures outlined in this guide, researchers and drug development professionals can confidently utilize this potent reagent to accelerate the synthesis of novel and complex molecules for scientific discovery.

References

- 1. This compound | 1072945-81-3 [sigmaaldrich.com]

- 2. B-(1-(6-Chloro-4-pyrimidinyl)-1H-pyrazol-4-yl)boronic acid | C7H6BClN4O2 | CID 46738749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1072945-81-3|(1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. 1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-ylboronic acid CAS#: 1072945-81-3 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

commercial suppliers of 1-(6-chloropyrimidin-4-yl)pyrazole-4-boronic acid

An In-Depth Technical Guide to 1-(6-chloropyrimidin-4-yl)pyrazole-4-boronic acid: Sourcing, Application, and Quality Control

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic assembly of complex molecular architectures is paramount. Heterocyclic compounds, particularly those containing nitrogen, are privileged scaffolds found in a vast array of pharmaceuticals. This compound (CAS No: 1072945-81-3) has emerged as a critical building block for researchers and drug development professionals. Its structure uniquely combines a pyrazole ring and a chloropyrimidine moiety, offering multiple points for synthetic diversification.

This guide provides a comprehensive technical overview of this reagent, from its fundamental properties and commercial availability to its practical application in cornerstone synthetic reactions and the necessary quality control measures to ensure experimental success.

Chemical Identity and Properties

Understanding the intrinsic properties of a reagent is fundamental to its successful application.

-

IUPAC Name: [1-(6-chloropyrimidin-4-yl)pyrazol-4-yl]boronic acid[1]

-

Molecular Weight: 224.41 g/mol [1]

The molecule's reactivity is dominated by the boronic acid group, which is a versatile functional group primarily used in palladium-catalyzed cross-coupling reactions, and the chloro-substituted pyrimidine ring, which can participate in nucleophilic aromatic substitution reactions. Boronic acids are known to undergo dehydration to form cyclic trimer anhydrides known as boroxines; this is a reversible process and often does not impede reactivity in cross-coupling reactions.

Caption: Chemical Structure of this compound.

Commercial Suppliers

The accessibility of this key building block is crucial for research and development timelines. Several reputable chemical suppliers offer this compound, often with varying purity grades and quantities.

| Supplier | Product / Catalog Number | Notes |

| Sigma-Aldrich | COM448614973 (via Combi-Blocks, Inc.) | Available through the Sigma-Aldrich marketplace. |

| Santa Cruz Biotechnology | sc-486665 | Product offered for proteomics research applications.[3] |

| BLDpharm | BD116015 | Requires cold-chain transportation.[2] |

| Combi-Blocks | OR-9146 | A primary producer of this building block. |

| Enamine | EN300-178082 | A major supplier of screening compounds and building blocks. |

Note: Availability and product codes are subject to change. Researchers should verify with the supplier directly.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that forms carbon-carbon bonds and is a cornerstone of modern organic synthesis.[4][5] Pyrazole boronic acids are highly effective reagents in these reactions, allowing for the precise installation of the pyrazole moiety onto various molecular scaffolds.[6][7]

The reaction couples the organoboron species (this compound) with an organohalide (R-X, where R is typically an aryl or heteroaryl group and X is I, Br, Cl, or OTf) in the presence of a palladium catalyst and a base.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of a Biaryl Compound

This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura coupling. The causality behind each step is explained to enhance experimental robustness.

-

Reaction Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and the desired aryl halide (e.g., a bromobenzene derivative, 1.1 equiv).

-

Causality: Using a slight excess of the aryl halide can help drive the reaction to completion, especially if the boronic acid is prone to homocoupling or protodeboronation.

-

-

Addition of Base and Solvent: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 equiv), followed by the solvent system, typically a mixture like 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL).[8]

-

Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid to form a more nucleophilic boronate species. The water in the solvent mixture often accelerates this step.

-

-

Inert Atmosphere Establishment: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Causality: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by atmospheric oxygen. Removing oxygen is critical to prevent catalyst deactivation and ensure high yields.

-

-

Catalyst Introduction: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Causality: Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ. The catalyst loading is typically low (1-5 mol%) as it is regenerated during the catalytic cycle.

-

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Heating provides the necessary activation energy for the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

-

-

Workup and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Quality Control and Analytical Verification

The purity and identity of this compound are critical for achieving reproducible and successful synthetic outcomes. Boronic acids can present unique analytical challenges due to their propensity to hydrolyze or form boroxine anhydrides.[9][10]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary tool for assessing purity. However, standard conditions can promote the degradation of boronic acid esters to the corresponding acid.[9] Specialized methods, sometimes employing highly basic mobile phases or ion-pairing reagents, may be required for accurate analysis of boronic acids and their esters.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The presence of the boroxine trimer can sometimes lead to broader peaks in the ¹H NMR spectrum. ¹¹B NMR can also be a useful tool for characterizing boron-containing compounds.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can confirm the molecular weight of the compound.

-

Storage and Handling: To maintain integrity, boronic acids should be stored in a cool, dry place. Some suppliers recommend cold-chain transportation to minimize degradation.[2]

Conclusion

This compound stands out as a high-value, versatile reagent for drug discovery and organic synthesis. Its utility, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecules bearing the medicinally relevant pyrazole and pyrimidine scaffolds.[11] By understanding its chemical properties, sourcing from reliable commercial suppliers, applying carefully designed synthetic protocols, and employing rigorous quality control, researchers can effectively leverage this building block to accelerate the development of novel chemical entities.

References

- 1. B-(1-(6-Chloro-4-pyrimidinyl)-1H-pyrazol-4-yl)boronic acid | C7H6BClN4O2 | CID 46738749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1072945-81-3|(1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-(6-Chloropyrimidin-4-yl)pyrazole-4-boronic acid: A Versatile Building Block for Drug Discovery

This technical guide provides a comprehensive overview of 1-(6-chloropyrimidin-4-yl)pyrazole-4-boronic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, nomenclature, a plausible synthetic route, and its prospective applications, particularly in the realm of kinase inhibition. This document is intended for researchers, scientists, and professionals in the field of drug discovery.

Chemical Identity and Structure

This compound is a bifunctional molecule featuring a pyrazole ring substituted with a boronic acid group and a chloropyrimidine moiety.

IUPAC Name: [1-(6-chloropyrimidin-4-yl)pyrazol-4-yl]boronic acid[1]

Chemical Structure:

Caption: 2D Structure of this compound.

Molecular Formula: C₇H₆BClN₄O₂[1][2]

Molecular Weight: 224.41 g/mol [1][2]

CAS Number: 1072945-81-3[1][2][3]

Proposed Synthesis Pathway

Overall Reaction Scheme:

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 1H-Pyrazole-4-boronic acid pinacol ester

The initial step involves the conversion of a halogenated pyrazole, such as 4-iodopyrazole, to its corresponding boronic acid pinacol ester. This is a common strategy to introduce a boronic acid moiety, which is a versatile functional group for cross-coupling reactions.[4][5] A palladium-catalyzed Miyaura borylation reaction is a well-established and high-yielding method for this transformation.[1]

Protocol:

-

To a solution of 4-iodopyrazole (1 equivalent) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equivalents).

-

Degas the reaction mixture by bubbling with argon for 15 minutes.

-

Heat the mixture at 80-90 °C under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford 1H-pyrazole-4-boronic acid pinacol ester.

Step 2: N-Arylation with 4,6-Dichloropyrimidine

The second step is a nucleophilic aromatic substitution (SNAAr) reaction. The pyrazole nitrogen acts as a nucleophile, displacing one of the chlorine atoms on the electron-deficient pyrimidine ring. The use of a base is crucial to deprotonate the pyrazole, thereby increasing its nucleophilicity.

Protocol:

-

To a solution of 1H-pyrazole-4-boronic acid pinacol ester (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add 4,6-dichloropyrimidine (1.2 equivalents) and a base such as potassium carbonate (2-3 equivalents).

-

Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 1-(6-chloropyrimidin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, can be purified by column chromatography.

Step 3: Hydrolysis of the Pinacol Ester

The final step is the deprotection of the boronic acid pinacol ester to yield the free boronic acid. This is typically achieved by acidic hydrolysis or oxidative cleavage.

Protocol:

-

Dissolve the purified pinacol ester from the previous step in a mixture of acetone and water.

-

Add an oxidizing agent such as sodium periodate and a mild acid source like ammonium acetate.

-

Stir the mixture at room temperature for 2-4 hours.

-

Alternatively, acidic hydrolysis can be performed using aqueous HCl in a solvent like THF or dioxane.

-

After the reaction is complete, extract the product with a suitable organic solvent.

-

The final product, this compound, can be isolated by filtration or after solvent removal and may be further purified by recrystallization.

Applications in Drug Discovery

The unique structural features of this compound make it a highly valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[3][6]

A Scaffold for Kinase Inhibitors

The pyrazole-pyrimidine scaffold is a well-recognized "privileged structure" in the design of protein kinase inhibitors.[2][3][6][7][8] This is because the pyrazolo[3,4-d]pyrimidine core, an isomer of the scaffold present in our molecule of interest, is an isostere of adenine, the core component of ATP.[7][8] This structural mimicry allows molecules containing this scaffold to competitively bind to the ATP-binding site of kinases, thereby inhibiting their activity.[2][3][7][8] The unfused pyrazole and pyrimidine rings in this compound offer greater synthetic flexibility to orient substituents in a manner that can achieve high potency and selectivity for specific kinases.

Versatility in Chemical Synthesis

The two reactive handles on this molecule, the boronic acid and the chloro group, allow for sequential and regioselective functionalization.

-

Suzuki-Miyaura Cross-Coupling: The boronic acid group is a prime substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5][9][10][11] This enables the facile introduction of a wide variety of aryl and heteroaryl groups at the 4-position of the pyrazole ring, allowing for the exploration of the kinase active site's solvent-front region.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the pyrimidine ring is susceptible to nucleophilic displacement by various nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of diverse side chains that can interact with the hinge region or other pockets within the kinase domain.

This dual functionality makes this compound an ideal starting point for the construction of combinatorial libraries of potential kinase inhibitors.

Hypothetical Application: Synthesis of a Novel Kinase Inhibitor

The following workflow illustrates how this compound could be utilized in a drug discovery program to synthesize a library of potential kinase inhibitors.

Caption: Workflow for generating a kinase inhibitor library.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed chemical building block with significant potential for the discovery of novel therapeutics. Its constituent pyrazole and pyrimidine moieties are key components of numerous approved kinase inhibitors. The presence of two distinct and versatile reactive sites—a boronic acid and a chloro group—provides medicinal chemists with a powerful tool for the efficient synthesis of diverse compound libraries. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and its promising applications in the field of drug discovery, particularly in the development of next-generation kinase inhibitors.

References

- 1. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Introduction: The Versatile Role of Chloropyrimidines in Modern Synthesis

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. jchemrev.com [jchemrev.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. Minoxidil - Wikipedia [en.wikipedia.org]

- 21. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, synthetic versatility, and ability to form key interactions with a multitude of biological targets have cemented its role in the development of blockbuster drugs.[3][4] This guide provides a comprehensive analysis of the applications of pyrazole derivatives across major therapeutic areas, focusing on the mechanistic insights and structure-activity relationships (SAR) that drive their efficacy. We will explore seminal case studies, from the anti-inflammatory icon Celecoxib to pioneering anticancer agents and CNS modulators, providing field-proven protocols and a forward-looking perspective on this indispensable molecular framework.

Introduction: The Rise of a Privileged Scaffold

First identified in the 19th century, the pyrazole ring has evolved from a chemical curiosity to a cornerstone of drug design.[1][5] Its structure offers a unique combination of features: the N-1 atom can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor, and the ring's aromaticity provides a stable, rigid core for orienting substituents in three-dimensional space.[6] This conformational rigidity and capacity for diverse molecular interactions allow pyrazole derivatives to bind with high affinity and selectivity to a wide array of enzymatic active sites and protein receptors.

The therapeutic journey of pyrazoles began with early analgesics like Antipyrine.[5] However, the watershed moment arrived with the development of Celecoxib (Celebrex®) , a selective COX-2 inhibitor that showcased the scaffold's potential to achieve target selectivity and improve safety profiles over existing non-steroidal anti-inflammatory drugs (NSAIDs).[5][7] Today, over 40 pyrazole-containing drugs have been approved by the FDA, targeting a vast range of conditions from cancer and inflammation to viral infections and cardiovascular disease.[6]

Core Synthetic Strategies: Building the Pyrazole Ring

The utility of the pyrazole scaffold is underpinned by its accessible and versatile synthesis. Several classical and modern methods allow for the controlled introduction of desired substituents, which is critical for optimizing pharmacological activity.

Knorr Pyrazole Synthesis

This is the most common method, involving the condensation of a hydrazine with a β-dicarbonyl compound (e.g., a 1,3-diketone or β-ketoester). The reaction proceeds under acidic conditions and provides a reliable route to a wide range of substituted pyrazoles.[8]

Reaction with α,β-Unsaturated Carbonyls

The reaction of hydrazines with α,β-unsaturated aldehydes and ketones is another fundamental approach. This pathway initially forms a pyrazoline intermediate, which can then be oxidized to the corresponding aromatic pyrazole.[9]

Modern Synthetic Approaches

To improve efficiency and yield, modern techniques are often employed:

-

Microwave-Assisted Synthesis: Significantly reduces reaction times from hours to minutes and often improves yields.[8]

-

Multicomponent Reactions (MCRs): Allow for the one-pot synthesis of complex, polysubstituted pyrazoles from three or more starting materials, enhancing synthetic efficiency.[8]

-

Transition-Metal Catalysis: Enables the synthesis of complex derivatives, such as 3,5-diarylpyrazoles, through cross-coupling reactions.[8]

Below is a generalized workflow for a typical laboratory synthesis of a substituted pyrazole.

Caption: Generalized workflow for Knorr pyrazole synthesis.

Therapeutic Applications & Mechanistic Insights

The true power of the pyrazole scaffold is demonstrated by its successful application across numerous therapeutic areas.

Anti-inflammatory Agents: Selective COX-2 Inhibition

Chronic inflammation is a driver of numerous diseases, including arthritis and cardiovascular conditions.[5][10] Prostaglandins, key mediators of pain and inflammation, are synthesized by cyclooxygenase (COX) enzymes.[11][12] While non-selective NSAIDs inhibit both COX-1 (involved in gastric protection) and COX-2 (upregulated at sites of inflammation), this lack of specificity can lead to gastrointestinal side effects.[5][7]

Case Study: Celecoxib (Celebrex®) Celecoxib is a diaryl-substituted pyrazole that revolutionized anti-inflammatory therapy.[12] Its mechanism relies on the selective inhibition of the COX-2 enzyme.[11][13][14]

-

Mechanism of Action: Celecoxib blocks the conversion of arachidonic acid to prostaglandin precursors by binding to the active site of the COX-2 enzyme.[7]

-

Structural Basis for Selectivity: The active site of COX-2 has a larger, hydrophilic side pocket compared to COX-1. Celecoxib's bulky benzenesulfonamide side chain fits snugly into this pocket, anchoring the drug and blocking the active site. This interaction is not possible in the smaller COX-1 channel, conferring its selectivity.[7][11][13]

Caption: Mechanism of Celecoxib as a selective COX-2 inhibitor.

Anticancer Agents: Targeting Kinase Signaling

The pyrazole scaffold is a prominent feature in many modern kinase inhibitors used in oncology.[15][16] Kinases are crucial regulators of cell proliferation, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been designed to target a variety of these enzymes.[15][17]

Key Targets and Representative Drugs:

-

Bruton's Tyrosine Kinase (BTK): Targeted by Ibrutinib , used in treating certain B-cell cancers.

-

Janus Kinase (JAK): Inhibited by Ruxolitinib (Jakafi®) , approved for myelofibrosis.[18]

-

Anaplastic Lymphoma Kinase (ALK): Targeted by Crizotinib (Xalkori®) for the treatment of non-small cell lung cancer (NSCLC).[18]

-

Receptor Tyrosine Kinases (VEGFR, EGFR): Numerous pyrazole derivatives have been developed as inhibitors of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and growth.[15][17][19]

The design of these inhibitors often involves modifying the substituents on the pyrazole ring to optimize interactions with the ATP-binding pocket of the target kinase, thereby enhancing potency and selectivity.[15]

CNS Agents: Modulation of Cannabinoid Receptors

The endocannabinoid system, particularly the cannabinoid 1 (CB1) receptor, plays a significant role in regulating appetite and energy metabolism.[20][21][22] This made it an attractive target for anti-obesity drugs.

Case Study: Rimonabant (Acomplia®) Rimonabant was the first-in-class selective CB1 receptor antagonist, or inverse agonist, designed for the treatment of obesity.[21][23] Although later withdrawn due to psychiatric side effects, its development provided crucial insights into the structure-activity relationships of pyrazole-based CNS agents.[20][23]

-

Mechanism of Action: Rimonabant binds to and blocks CB1 receptors in the central nervous system and peripheral tissues (like adipose tissue).[20][24] This blockade disrupts signaling pathways that promote appetite and fat storage, leading to reduced food intake and weight loss.[20][21]

-

Structure-Activity Relationship (SAR): Studies on Rimonabant and its analogs established key structural requirements for potent CB1 antagonism.[25][26][27]

Caption: Key SAR insights for pyrazole-based CB1 antagonists.[25][27]

Other Notable Applications

The versatility of the pyrazole core extends to numerous other therapeutic classes.

Case Study: Sildenafil (Viagra®) Sildenafil is a pyrazolo[4,3-d]pyrimidine derivative used to treat erectile dysfunction and pulmonary hypertension.[18][28]

-

Mechanism of Action: It is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[28] By inhibiting PDE5, Sildenafil prevents the degradation of cGMP, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum and pulmonary vasculature.[28] Its fused pyrazole structure is key to its high affinity for the PDE5 active site.

Quantitative Data Summary

The following table summarizes key FDA-approved drugs that highlight the diversity of the pyrazole scaffold.

| Drug Name | Brand Name | Target | Therapeutic Area | Year Approved |

| Celecoxib [18] | Celebrex® | COX-2 | Anti-inflammatory, Pain | 1999 |

| Sildenafil [18] | Viagra® | PDE5 | Erectile Dysfunction | 1998 |

| Ruxolitinib [18] | Jakafi® | JAK1/JAK2 | Anticancer (Myelofibrosis) | 2011 |

| Crizotinib [18] | Xalkori® | ALK/ROS1 | Anticancer (NSCLC) | 2011 |

| Apixaban [18] | Eliquis® | Factor Xa | Anticoagulant | 2012 |

| Berotralstat [18] | Orladeyo® | Plasma Kallikrein | Hereditary Angioedema | 2020 |

Experimental Protocols

To ensure scientific integrity and reproducibility, methodologies must be clearly defined. The following are representative protocols relevant to the development of pyrazole derivatives.

Protocol 1: General Synthesis of a 1,5-Diaryl-3-(trifluoromethyl)-1H-pyrazole

-

Rationale: This protocol describes the synthesis of a diaryl-substituted pyrazole, a common motif in COX-2 inhibitors, via the condensation of a chalcone analog with hydrazine. The trifluoromethyl group is often incorporated to enhance metabolic stability and binding affinity.

-

Methodology:

-

Step 1 (Chalcone Synthesis): To a stirred solution of 4-methylacetophenone (1.0 eq) and 4-(methylsulfonyl)benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of NaOH (2.0 eq). Stir the mixture at room temperature for 4-6 hours until a precipitate forms.

-

Step 2 (Filtration): Filter the resulting solid, wash with cold water until the filtrate is neutral, and then wash with cold ethanol. Dry the solid under vacuum to yield the intermediate chalcone.

-

Step 3 (Cyclization): Suspend the chalcone (1.0 eq) and trifluoromethylhydrazine (1.1 eq) in glacial acetic acid.

-

Step 4 (Reflux): Heat the mixture to reflux (approx. 118°C) and maintain for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Step 5 (Isolation): After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Step 6 (Purification): Collect the resulting solid precipitate by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure 1,5-diaryl-3-(trifluoromethyl)-1H-pyrazole.

-

Step 7 (Characterization): Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Protocol 2: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

-

Rationale: This self-validating system is used to determine the potency (IC₅₀) and selectivity of a test compound (e.g., a novel pyrazole derivative) for COX-1 versus COX-2. It measures the peroxidase activity of the cyclooxygenase enzyme.

-

Methodology:

-

Step 1 (Reagent Preparation): Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare stock solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and Ampliflu Red (fluorogenic probe). Prepare serial dilutions of the test compound and a reference inhibitor (e.g., Celecoxib).

-

Step 2 (Assay Plate Setup): In a 96-well black microplate, add the reaction buffer to all wells. Add the test compound dilutions, reference inhibitor, and a vehicle control (e.g., DMSO) to their respective wells.

-

Step 3 (Enzyme Addition): Add either the COX-1 or COX-2 enzyme solution to the appropriate wells.

-

Step 4 (Incubation): Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Step 5 (Reaction Initiation): Initiate the reaction by adding a solution containing both arachidonic acid and Ampliflu Red to all wells.

-

Step 6 (Measurement): Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 10-15 minutes.

-

Step 7 (Data Analysis): Calculate the rate of reaction for each well. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for both COX-1 and COX-2. The selectivity index is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).

-

Future Directions and Challenges

The story of the pyrazole scaffold is far from over. Future research will likely focus on several key areas:

-

Multi-Target Ligands: The tunable nature of the pyrazole core is ideal for designing single molecules that can modulate multiple targets simultaneously (e.g., dual COX/LOX inhibitors or multi-kinase inhibitors), which may offer superior efficacy in complex diseases like cancer.[5]

-

Targeting Protein-Protein Interactions: Moving beyond enzymatic active sites, novel pyrazole derivatives are being designed to disrupt protein-protein interactions that are critical for disease progression.

-

AI and Machine Learning: Computational tools are accelerating the discovery process by predicting the activity of virtual pyrazole libraries and suggesting novel synthetic routes, reducing the time and cost of development.[5]

-

Addressing Challenges: Despite their success, challenges such as solubility, off-target toxicity, and acquired resistance remain.[5] Ongoing research is focused on optimizing pharmacokinetic properties and developing next-generation compounds to overcome these hurdles.

Conclusion

From its humble beginnings, the pyrazole scaffold has risen to become a truly privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to be tailored for high-affinity interactions with a diverse range of biological targets, has led to the development of life-changing medicines. The continued exploration of its chemical space, aided by modern technologies, ensures that pyrazole derivatives will remain at the forefront of drug discovery for the foreseeable future, offering new hope for treating some of the world's most challenging diseases.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Celecoxib - Wikipedia [en.wikipedia.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 10. researchgate.net [researchgate.net]

- 11. news-medical.net [news-medical.net]

- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 14. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 21. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rimonabant - Wikipedia [en.wikipedia.org]

- 24. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Stability and Storage of Heteroaryl Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroaryl boronic acids are indispensable reagents in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds that are crucial for the development of pharmaceuticals and advanced materials.[1][2] Despite their synthetic utility, the inherent instability of many heteroaryl boronic acids presents a significant challenge, impacting their storage, handling, and reactivity, which can ultimately compromise experimental reproducibility and the viability of synthetic routes.[3][4][5] This in-depth technical guide provides a comprehensive overview of the factors governing the stability of heteroaryl boronic acids, delineates their primary degradation pathways, and offers field-proven strategies for their proper storage and handling. Furthermore, this guide furnishes detailed analytical protocols for assessing the purity and stability of these critical reagents, along with troubleshooting advice for their application in cross-coupling reactions.

The Dichotomy of Reactivity and Instability in Heteroaryl Boronic Acids

The synthetic power of heteroaryl boronic acids is intrinsically linked to the chemical properties of the boron atom. Its Lewis acidity and the nature of the carbon-boron bond facilitate key steps in catalytic cycles, most notably the transmetalation step in Suzuki-Miyaura cross-coupling reactions.[6] However, this reactivity also renders the C-B bond susceptible to cleavage under various conditions, leading to degradation.[7]

The stability of a heteroaryl boronic acid is a nuanced interplay of electronic and steric factors, heavily influenced by the nature of the heteroaromatic ring. Electron-deficient heteroaromatics and those with heteroatoms positioned ortho to the boronic acid moiety (e.g., 2-pyridyl, 2-furyl) are particularly prone to decomposition.[5] Understanding the underlying causes of this instability is paramount for developing strategies to mitigate degradation and ensure successful synthetic outcomes.

Major Degradation Pathways

There are three primary pathways through which heteroaryl boronic acids degrade: protodeboronation, oxidation, and boroxine formation.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is the most common degradation pathway, involving the replacement of the boronic acid group with a hydrogen atom.[8] This irreversible process is highly dependent on pH, temperature, and the specific heteroaryl scaffold.[9][10]

The reaction can proceed through several mechanisms, often accelerated by acidic or basic conditions.[8] For many heteroaryl boronic acids, the rate of protodeboronation is significantly faster at elevated pH, proceeding through a more reactive boronate anion.[11] Notably, basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, can exhibit rapid protodeboronation under neutral pH conditions via a zwitterionic intermediate.[8]

Diagram: Generalized Pathways of Protodeboronation

Caption: Key mechanisms of protodeboronation in heteroaryl boronic acids.

Oxidation: The Formation of Phenolic Impurities

The carbon-boron bond is also susceptible to oxidation, leading to the formation of the corresponding phenol and boric acid.[5][12] This degradation pathway is a significant concern, particularly when reactions are not performed under an inert atmosphere. The rate of oxidation can be comparable to that of thiols at physiological pH.[13]

Boroxine Formation: The Dehydration Trimer

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic trimer known as a boroxine.[14][15][16] While this is often a reversible process, the formation of boroxines can complicate reaction stoichiometry and characterization.[5][17] The equilibrium between the boronic acid and its boroxine can be shifted by the addition or removal of water.[15]

Diagram: Boronic Acid-Boroxine Equilibrium

Caption: Reversible formation of boroxines from boronic acids.

Strategies for Enhancing Stability: Protection and Derivatization

To counteract the inherent instability of many heteroaryl boronic acids, several derivatization strategies have been developed to "protect" the boronic acid moiety.

Boronate Esters: The Workhorses of Stability

Conversion of the boronic acid to a boronate ester by reaction with a diol is a widely employed strategy to enhance stability.[5]

-

Pinacol Esters: These are the most common boronate esters, offering a good balance of stability and reactivity. They are generally stable enough for purification by column chromatography.[6]

-

MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are exceptionally stable, air-stable solids that can be stored on the benchtop for extended periods.[3][4][18] They are particularly valuable for "slow-release" strategies, where the free boronic acid is generated in situ under the reaction conditions.[18]

Potassium Organotrifluoroborates (R-BF₃K)

These crystalline, air-stable salts are another "protected" form of boronic acids. The tetracoordinate boron center is less susceptible to the degradation pathways that affect the free boronic acid.[5]

Table 1: Comparison of Boronic Acid Derivatives

| Derivative | Structure | Stability | Handling | Application Notes |

| Boronic Acid | R-B(OH)₂ | Variable, often low | Requires inert atmosphere and low temperature for storage | More reactive in some cases, but prone to decomposition.[6] |

| Pinacol Ester | R-B(pin) | Good | Generally stable at room temperature | Can be purified by chromatography; may require harsher conditions for hydrolysis.[6] |

| MIDA Ester | R-B(MIDA) | Excellent | Benchtop stable, easy to handle | Ideal for slow-release cross-coupling of unstable boronic acids.[3][4] |

| Trifluoroborate | [R-BF₃]K | Excellent | Crystalline, air-stable solid | Stable to oxidative conditions and metal-halogen exchange.[5] |

Recommended Storage and Handling Protocols

Proper storage and handling are critical to preserving the integrity of heteroaryl boronic acids.

General Storage Conditions

-

Temperature: Store in a cool, dry place. For routine use, refrigeration at 2-8 °C is recommended. For highly unstable compounds, storage in a freezer at -20 °C is advisable.[5]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.

-

Light: Protect from light, as some compounds may be light-sensitive.

Handling Precautions

-

Always handle heteroaryl boronic acids in a well-ventilated area, preferably in a fume hood or glovebox.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Minimize exposure to air and moisture. Weigh out the required amount quickly and reseal the container promptly.

-

For particularly unstable compounds, consider handling them in a glovebox.

Analytical Methods for Quality Assessment

Regularly assessing the purity of heteroaryl boronic acids is crucial for ensuring reproducible experimental results.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of boronic acids and detecting degradation products.[19][20]

Protocol: Reversed-Phase HPLC Analysis of a Heteroaryl Boronic Acid

-

Sample Preparation:

-

Accurately weigh 1-2 mg of the heteroaryl boronic acid into a clean vial.

-

Dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture). For boronate esters prone to on-column hydrolysis, using an aprotic diluent like acetonitrile is recommended.[21]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical starting gradient is 95% A, holding for 2 minutes, then ramping to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the heteroaromatic chromophore (e.g., 254 nm).

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity as the area of the main peak divided by the total area of all peaks.

-

Identify potential impurity peaks by comparing retention times with known standards or by using mass spectrometry detection (LC-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural confirmation and for detecting the presence of boroxines.

Protocol: ¹H NMR for Detection of Boroxine Formation

-

Sample Preparation:

-

Dissolve 5-10 mg of the boronic acid sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum.

-

The presence of boroxines can lead to broadened or multiple sets of signals for the aromatic protons.[17]

-

-

Confirmation:

-

To confirm the presence of boroxines, add a drop of D₂O or deuterated methanol to the NMR tube. The boroxine should hydrolyze back to the boronic acid, resulting in a sharpening of the aromatic signals.[17]

-

Diagram: Workflow for Assessing Boronic Acid Purity

Caption: A typical workflow for the quality control of heteroaryl boronic acids.

Troubleshooting Suzuki-Miyaura Reactions with Unstable Heteroaryl Boronic Acids

Low yields in Suzuki-Miyaura couplings involving unstable heteroaryl boronic acids are a common problem. The following table provides troubleshooting guidance.

Table 2: Troubleshooting Guide for Suzuki-Miyaura Reactions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | - Inactive catalyst- Oxygen contamination- Boronic acid degradation (protodeboronation) | - Use a fresh catalyst or a more active pre-catalyst.[22]- Thoroughly degas solvents and run the reaction under an inert atmosphere.[22]- Use a milder base (e.g., K₂CO₃, Cs₂CO₃).[14][23]- Lower the reaction temperature.[14]- Use the boronic acid as its more stable MIDA ester or trifluoroborate salt.[3][14] |

| Significant Homocoupling of Boronic Acid | - Presence of Pd(II) species- Oxygen in the reaction mixture | - Ensure complete reduction of Pd(II) pre-catalysts to Pd(0).- Rigorously exclude oxygen from the reaction.[7] |

| Inconsistent Yields | - Variable purity of the boronic acid- Incomplete dissolution of reagents | - Re-purify the boronic acid or use a freshly opened bottle.- Ensure all reagents, especially the base, are fully dissolved or finely powdered for consistent reaction rates.[24] |

Conclusion

Heteroaryl boronic acids are powerful tools in the arsenal of the synthetic chemist, but their utility is often tempered by their inherent instability. A thorough understanding of their degradation pathways, coupled with the implementation of appropriate storage, handling, and derivatization strategies, is essential for mitigating these challenges. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can enhance the reliability and success of their synthetic endeavors, ultimately accelerating the discovery and development of new medicines and materials.

References

- 1. benchchem.com [benchchem.com]

- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. orgsyn.org [orgsyn.org]

- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. experts.illinois.edu [experts.illinois.edu]

- 17. benchchem.com [benchchem.com]

- 18. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. edepot.wur.nl [edepot.wur.nl]

- 20. waters.com [waters.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. reddit.com [reddit.com]

A-Z Guide to Pyrazole Boronic Acid Pinacol Esters: Synthesis, Characterization, and Application

Introduction: The Ascendance of a Privileged Building Block

In the landscape of modern medicinal chemistry and organic synthesis, certain molecular scaffolds consistently emerge as keystones in the construction of complex, biologically active compounds. The pyrazole ring is one such "privileged scaffold," forming the core of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anticoagulant apixaban.[1][2][3] Its value lies in its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions within biological targets.[4][5] When this potent heterocycle is functionalized with a boronic acid pinacol ester, it transforms into an exceptionally versatile and stable building block, ready for precise incorporation into larger molecules via powerful cross-coupling reactions.[6]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, properties, and application of pyrazole boronic acid pinacol esters. We will move beyond simple procedural lists to explore the underlying principles and causalities that govern experimental choices, offering field-proven insights to empower your research and development endeavors.

Section 1: Strategic Synthesis of Pyrazole Boronic Acid Pinacol Esters

The creation of a carbon-boron bond on the pyrazole ring is a critical step that unlocks the synthetic potential of this scaffold. While several methods exist, two transition-metal-catalyzed approaches have become dominant due to their efficiency, reliability, and functional group tolerance: Palladium-catalyzed Miyaura Borylation and Iridium-catalyzed C-H Borylation.

The Workhorse Method: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is the quintessential method for converting aryl halides (or triflates) into their corresponding boronic esters.[7][8] This reaction involves the cross-coupling of a pre-functionalized pyrazole (e.g., a 4-bromo or 4-iodopyrazole) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

Causality Behind the Choices:

-

Catalyst: Palladium complexes, particularly those bearing phosphine ligands like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), are paramount.[9] The dppf ligand is crucial; its large "bite angle" promotes the reductive elimination step, which is often rate-limiting, thereby increasing catalytic turnover and overall reaction efficiency.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice due to its high stability, ease of handling, and the fact that the resulting pinacol esters are generally stable to air and moisture, allowing for straightforward purification by chromatography.[7][10]

-

Base: A weak base, such as potassium acetate (KOAc) or potassium carbonate, is critical.[9] Strong bases can promote competitive Suzuki-Miyaura coupling between the newly formed boronic ester and the starting halide, leading to undesired homocoupled byproducts. The base's primary role is to facilitate the transmetalation step by forming an 'ate' complex with the diboron reagent, making it a more effective nucleophile.[7][11]

The generally accepted catalytic cycle for this transformation is depicted below.

Caption: Catalytic cycle for the Miyaura Borylation reaction.

The Modern Approach: Iridium-Catalyzed C-H Borylation

A more contemporary and atom-economical strategy is the direct borylation of a C-H bond, which circumvents the need for pre-functionalized (halogenated) pyrazoles.[12][13] Iridium-based catalysts are particularly effective for this transformation.

Causality Behind the Choices:

-

Regioselectivity: The site of borylation is governed by a combination of steric and electronic factors.[14] For many heterocycles, including pyrazoles, the reaction is highly regioselective. In unsubstituted pyrazole, borylation typically occurs at the C4 position, which is the most nucleophilic center.[12] However, substituents can strongly influence the outcome, with sterics often directing the borylation to the most accessible C-H bond.[14][15]

-

Mechanism: The catalytic cycle is believed to involve Ir(III)/Ir(V) intermediates. The active catalyst, an iridium trisboryl complex, activates the C-H bond of the pyrazole in the key step.[14][16] This direct functionalization pathway is highly efficient and avoids the generation of halide waste streams associated with traditional cross-coupling methods.

Caption: General workflow for Iridium-Catalyzed C-H Borylation.

Section 2: Experimental Protocol: A Self-Validating System

The following protocol for a Miyaura Borylation provides a reliable method for synthesizing a pyrazole boronic acid pinacol ester from a halopyrazole.